REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][NH2:5].[ClH:8].[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1[C:18](=[NH:21])OC.Cl>CO.C(OCC)C.C(O)C>[ClH:8].[O:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[CH:11]=[C:10]1[C:18]1[NH:21][CH:3]=[CH:4][N:5]=1 |f:1.2,5.6,7.8|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
methyl benzofuran-2-carboximidate hydrochloride
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
Cl.O1C(=CC2=C1C=CC=C2)C(OC)=N
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
diethyl ether ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC.C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 60° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (750 ml, 2M) was added
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
the solution was washed with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the free base was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave a solid residue which
|
Type
|
FILTRATION
|
Details
|
the precipitated salt was collected by filtration (12.5 g, 90%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
Cl.O1C(=CC2=C1C=CC=C2)C=2NC=CN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |